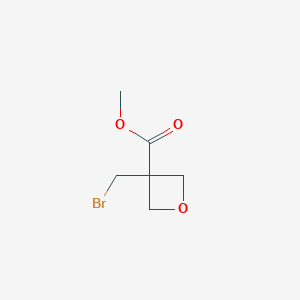

Methyl 3-(bromomethyl)oxetane-3-carboxylate

Description

Methyl 3-(bromomethyl)oxetane-3-carboxylate (CAS: 2396675-85-5) is a brominated oxetane derivative with the molecular formula C₆H₉BrO₃ and a molecular weight of 209.04 g/mol . Its structure features a bromomethyl group and a methyl ester attached to the oxetane ring, making it a versatile intermediate in organic synthesis, particularly for alkylation and cross-coupling reactions. The compound’s XLogP3 value of 0.3 suggests moderate lipophilicity, balancing solubility in polar and nonpolar solvents .

Properties

IUPAC Name |

methyl 3-(bromomethyl)oxetane-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c1-9-5(8)6(2-7)3-10-4-6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNBBORLQMUICV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(COC1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2396675-85-5 | |

| Record name | methyl 3-(bromomethyl)oxetane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Strategies and Methodological Approaches

Ring-Closing Strategies via Oxetane Formation

The oxetane core is typically constructed through intramolecular cyclization or epoxide ring-opening/ring-closing reactions.

Cyclization of 1,3-Diol Derivatives

A widely reported method involves the cyclization of 1,3-diol precursors under basic conditions. For example, sodium hydride in tetrahydrofuran (THF) facilitates the intramolecular etherification of 3-(hydroxymethyl)-3-(methoxycarbonyl)propane-1,3-diol, yielding the oxetane ring with concurrent esterification. This approach benefits from stereochemical control, as demonstrated by the retention of configuration at the benzylic center during double inversion steps.

Key Reaction Conditions

Epoxide Ring-Opening Followed by Cyclization

Epoxide intermediates derived from glycidol analogs undergo ring-opening with bromine-containing nucleophiles. For instance, treatment of methyl 3-(oxiran-2-yl)propanoate with HBr gas in dichloromethane generates a bromohydrin, which subsequently cyclizes under basic conditions (e.g., KOtBu) to form the target compound.

Mechanistic Insight

The reaction proceeds via an SN2 mechanism, with bromide attacking the less hindered carbon of the epoxide. Ring closure is driven by the release of strain energy, favoring oxetane formation over larger rings.

Functionalization of Preformed Oxetane Cores

Bromination of 3-(Hydroxymethyl)oxetane-3-carboxylate

Direct bromination of the hydroxymethyl precursor is the most scalable route.

Appel Reaction

The Appel reaction using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) converts the hydroxymethyl group to bromomethyl with high efficiency:

$$ \text{R-OH + CBr₄ + PPh₃ → R-Br + OPPh₃ + CHBr₃} $$

Optimized Protocol

- Reagents : CBr₄ (1.2 equiv), PPh₃ (1.1 equiv)

- Solvent : Dichloromethane, 0°C to room temperature

- Yield : 85–92%

HBr Gas in Anhydrous Conditions

Bubbling HBr gas through a solution of methyl 3-(hydroxymethyl)oxetane-3-carboxylate in diethyl ether provides the bromide via an acid-catalyzed substitution.

Critical Parameters

- Temperature : −10°C to prevent ester hydrolysis

- Reaction Time : 4–6 hours

- Yield : 78–84%

Radical Bromination

Radical-initiated bromination of methyl 3-methyloxetane-3-carboxylate using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) introduces the bromomethyl group selectively.

Procedure

- Initiator : AIBN (0.1 equiv)

- Bromine Source : NBS (1.5 equiv)

- Solvent : CCl₄, reflux

- Yield : 65–70%

Side Reactions

- Over-bromination at the methyl group (<5%)

- Ester group hydrolysis under prolonged heating

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial protocols prioritize continuous flow systems to enhance safety and yield. A representative setup involves:

- Esterification Module : Methyl acrylate and bromoacetyl chloride react in a microreactor (residence time: 2 min, 50°C).

- Cyclization Module : The intermediate is treated with NaHCO₃ in THF at 80°C under pressure (5 bar).

- Purification : Thin-film evaporation removes unreacted monomers.

Advantages

Reaction Optimization and Troubleshooting

Avoiding Elimination Side Reactions

The proximity of the ester and bromomethyl groups predisposes the compound to elimination, forming acrylate byproducts. Mitigation strategies include:

Analytical Characterization

Spectroscopic Data

Purity Assessment

- GC-MS : Retention time 8.2 min (HP-5 column, 150°C).

- Elemental Analysis : C 34.8%, H 4.4%, Br 38.6% (theoretical: C 34.9%, H 4.3%, Br 38.8%).

Applications and Derivatives

Pharmaceutical Intermediates

The bromomethyl group undergoes nucleophilic substitution with amines to yield analogs with antimalarial activity (IC₅₀ < 500 nM against Plasmodium falciparum).

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Reagents/Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Appel Reaction | Hydroxymethyl derivative | CBr₄, PPh₃, CH₂Cl₂ | 85–92 | 98 | Lab-scale |

| HBr Gas Substitution | Hydroxymethyl derivative | HBr gas, Et₂O, −10°C | 78–84 | 95 | Pilot-scale |

| Radical Bromination | Methyl oxetane-3-carboxylate | NBS, AIBN, CCl₄, reflux | 65–70 | 90 | Industrial |

| Continuous Flow | Methyl acrylate | Bromoacetyl chloride, NaHCO₃ | 88 | 99 | Industrial |

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group (-CN) and ketone (=O) are susceptible to hydrolysis under acidic or basic conditions.

Nucleophilic Additions

The ketone group can participate in nucleophilic additions with reagents such as Grignard reagents or hydrazines.

Cyclization Reactions

The ketone and nitrile groups enable cyclization pathways, particularly in the presence of bifunctional nucleophiles.

Nitrile to Amine

| Reagent | Conditions | Product | Yield Optimization | References |

|---|---|---|---|---|

| LiAlH₄ | Dry ether, 0°C, 2 hrs | Primary amine (-CH₂NH₂) | Over-reduction to secondary amines is possible without careful stoi |

Scientific Research Applications

Drug Design and Development

The oxetane moiety is recognized for its potential advantages in drug design. It serves as a ketone surrogate, which can enhance the pharmacological properties of therapeutic agents. Recent studies have demonstrated that compounds incorporating oxetanes exhibit improved biological activities compared to their non-oxetane counterparts. For instance, the incorporation of methyl 3-(bromomethyl)oxetane-3-carboxylate into drug candidates has been shown to enhance binding affinity and selectivity towards biological targets .

Isosteric Replacement

Research indicates that derivatives of this compound can act as isosteric replacements for carboxylic acids in drug design. This is particularly useful in modifying the physicochemical properties of drug molecules, allowing for better solubility and permeability . The ability to replace traditional functional groups with oxetane derivatives has been explored in various therapeutic contexts, including anti-inflammatory and analgesic agents .

Synthesis of Complex Molecules

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its bromomethyl group facilitates nucleophilic substitution reactions, making it a versatile building block in organic synthesis . For example, it has been employed in the preparation of various carbamate derivatives, which are important in pharmaceuticals .

Reaction Conditions and Transformations

The stability of the oxetane ring under various reaction conditions allows for diverse transformations. Studies have documented over 30 different reactions involving oxetanes, including oxidation, reduction, and alkylation processes . These transformations enable chemists to generate a wide array of functionalized oxetanes tailored for specific applications.

Oxetane Derivatives in Drug Candidates

A notable case study involved the synthesis of a series of oxetane-based compounds that demonstrated significant anti-cancer activity. The incorporation of this compound into these compounds enhanced their efficacy against specific cancer cell lines . The structural modifications allowed for increased interaction with target proteins involved in tumor growth.

Evaluation of Biological Properties

In another study, researchers evaluated the biological properties of oxetan-3-ol derivatives synthesized from this compound. The results indicated that these derivatives exhibited promising anti-inflammatory effects while maintaining low toxicity profiles . This highlights the potential for developing safer therapeutic agents using oxetane chemistry.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of methyl 3-(bromomethyl)oxetane-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The oxetane ring can undergo ring-opening reactions, which are useful in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Oxetane Derivatives

Structural and Functional Group Variations

a) Methyl oxetane-3-carboxylate (CAS: 1638760-80-1)

- Molecular Formula : C₅H₈O₃

- Molecular Weight : 116.12 g/mol .

- Key Difference: Lacks the bromomethyl group, reducing its reactivity in substitution reactions. This non-brominated analog is primarily used as a precursor for esterification or amidation .

b) 3-(Bromomethyl)oxetane-3-carboxylic acid (CAS: 1802048-89-0)

- Molecular Formula : C₅H₇BrO₃

- Molecular Weight : 195.01 g/mol .

- Key Difference : The free carboxylic acid group replaces the methyl ester, increasing polarity and acidity. This derivative is more reactive in nucleophilic acyl substitution but less stable in storage compared to the ester form.

c) 3-Bromomethyl-3-methyloxetane (CAS: 78385-26-9)

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | XLogP3 | Key Functional Groups | Reactivity Profile |

|---|---|---|---|---|

| Methyl 3-(bromomethyl)oxetane-3-carboxylate | 209.04 | 0.3 | Bromomethyl, methyl ester | High (alkylation, cross-coupling) |

| Methyl oxetane-3-carboxylate | 116.12 | -0.5 | Methyl ester | Moderate (ester hydrolysis) |

| 3-Bromomethyl-3-methyloxetane | 165.03 | 1.1 | Bromomethyl, methyl | Moderate (SN2 substitutions) |

Notes:

- The bromomethyl group in the target compound enhances electrophilicity, making it superior for Suzuki or Buchwald-Hartwig couplings compared to non-brominated analogs .

- The methyl ester group improves stability relative to the free carboxylic acid .

Biological Activity

Methyl 3-(bromomethyl)oxetane-3-carboxylate is a compound belonging to the oxetane family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bromomethyl group attached to an oxetane ring, which is known for its unique reactivity due to ring strain. The carboxylate group enhances its solubility and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the bromination of oxetane derivatives followed by esterification. Recent advances have improved the efficiency of these reactions, allowing for better yields and purities.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Studies have shown that oxetane derivatives exhibit promising antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including E. coli and Pseudomonas aeruginosa .

| Compound | Minimum Inhibitory Concentration (MIC) | Organism |

|---|---|---|

| Oxetane A | 0.12 μg/mL | E. coli ATCC 25922 |

| Oxetane B | 0.25 μg/mL | P. aeruginosa |

Cytotoxicity

Research indicates that this compound may exhibit cytotoxic effects on cancer cell lines. In particular, studies have highlighted its potential as an inhibitor in leukemia cell lines, where it demonstrated IC50 values in the micromolar range .

The mechanisms through which this compound exerts its biological effects include:

- Covalent Modification : Similar compounds have been shown to form covalent bonds with active sites on target enzymes, leading to inhibition of their activity .

- Metabolic Stability : The oxetane ring structure contributes to metabolic stability, potentially reducing degradation by cytochrome P450 enzymes .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human leukemia cells. The compound was found to inhibit cell growth significantly, with a reported IC50 value of approximately 0.4 μM, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of this compound were tested against various pathogens. The results indicated that the compound exhibited notable antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting its utility in developing new antibiotics .

Q & A

Basic Research Question

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z corresponding to C₇H₉BrO₃ (exact mass ~235.98) and fragmentation patterns indicating loss of Br or COOCH₃ .

How can researchers mitigate competing side reactions during the bromomethylation of oxetane carboxylate esters?

Advanced Research Question

Competing reactions (e.g., di-bromination or ring-opening) can be minimized by:

- Controlled Reactant Addition : Slow addition of brominating agents to avoid local excess .

- Protecting Groups : Temporarily blocking reactive sites (e.g., using Boc groups for amines) before bromomethylation .

- Solvent Selection : Non-nucleophilic solvents (e.g., THF) reduce nucleophilic attack on the oxetane ring .

- Monitoring via TLC/GC-MS : Real-time analysis to halt reactions at optimal conversion .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

- DFT Calculations : Model transition states to predict regioselectivity (e.g., bromomethyl vs. ester group reactivity) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways .

- Collision Cross-Section Analysis : Predict steric hindrance using tools like MOBCAL, correlating with experimental reaction rates .

How should researchers address discrepancies in reported reaction yields for similar bromomethyloxetane derivatives?

Data Contradiction Analysis

Discrepancies often arise from:

- Purity of Starting Materials : Impurities in oxetane precursors (e.g., residual acids) can alter yields .

- Workup Procedures : Incomplete extraction or drying may lead to underestimated yields .

- Reaction Scale : Microscale reactions (<1 mmol) often report higher yields than bulk syntheses due to heat dissipation differences .

Resolution : Replicate conditions with standardized reagents and report detailed protocols (solvent grade, equipment calibration) .

What are the critical safety considerations when handling this compound in laboratory settings?

Q. Safety and Handling

- Hazards : Potential skin/eye irritant; releases HBr vapor under decomposition .

- PPE : Use nitrile gloves, safety goggles, and lab coats. Conduct reactions in a fume hood .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

- Storage : Keep in amber glass under inert gas (N₂/Ar) at –20°C to prevent degradation .

What strategies enhance the stability of this compound during long-term storage?

Advanced Research Question

- Inhibitors : Add stabilizers like BHT (0.1% w/w) to prevent radical-mediated degradation .

- Moisture Control : Store with molecular sieves (3Å) in airtight containers .

- Light Protection : Use UV-blocking glass or opaque packaging to avoid photolytic cleavage of the C-Br bond .

How does the steric environment of the oxetane ring influence the compound’s reactivity in Suzuki-Miyaura couplings?

Advanced Mechanistic Analysis

The oxetane’s rigid structure:

- Electron-Withdrawing Effect : Enhances electrophilicity of the bromomethyl group, accelerating oxidative addition in Pd-catalyzed couplings .

- Steric Hindrance : The 3D geometry may limit access to bulky catalysts (e.g., XPhos), favoring smaller ligands like PPh₃ .

- Computational Validation : Use QM/MM simulations to map steric effects on transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.